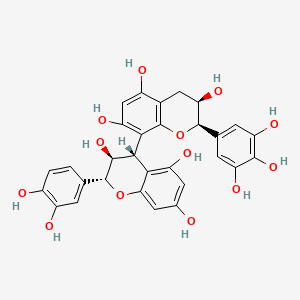

(+)-Catechin-(4alpha->8)-(-)-epigallocatechin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

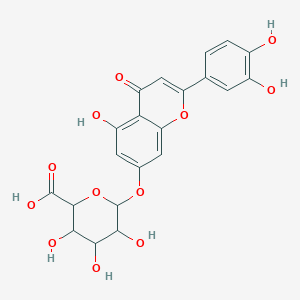

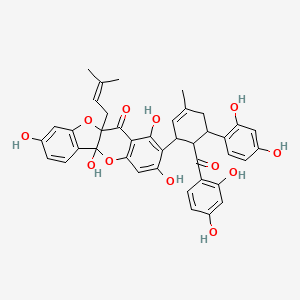

(+)-catechin-(4alpha->8)-(-)-epigallocatechin is a proanthocyanidin consisting of (+)-catechin and (-)-epigallocatechin units joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (+)-catechin and a (-)-epigallocatechin.

Wissenschaftliche Forschungsanwendungen

Dietary Sources and Epidemiological Evaluation

(+)-Catechin and (-)-epigallocatechin, both belonging to the flavonoid class, are present in various foods and beverages, including fruits, vegetables, and chocolate. These compounds are integral to assessing the impact of catechins on chronic diseases, with concentrations varying significantly among different food sources (Arts, van de Putte, & Hollman, 2000).

Analysis and Quantification Techniques

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) have been employed for the precise determination of catechin levels in various food and beverage samples. This methodological advancement facilitates the accurate assessment of catechin content for epidemiological and nutritional studies (Nishitani & Sagesaka, 2004).

Antimicrobial Activity

Catechins, including epigallocatechin gallate (EGCG), have shown promising antimicrobial properties, particularly against bacterial DNA gyrase, an enzyme critical for bacterial replication. This suggests potential therapeutic applications in treating bacterial infections (Gradišar et al., 2007).

Effects on Bone Metabolism

Research indicates that catechins such as epigallocatechin (EGC) positively influence bone metabolism. They promote osteoblastic activity and inhibit osteoclast differentiation, highlighting their potential in managing bone-related diseases (Ko et al., 2009).

Antioxidant and Stabilizing Properties

Catechins, identified as potent antioxidants, also demonstrate significant stabilizing effects on certain oils, indicating their potential in enhancing the shelf life and nutritional value of food products (Wanasundara & Shahidi, 1996).

Interaction with Human Cells

Catechins interact with human erythrocytes, offering protection against oxidative damage. This interaction sheds light on the broader physiological impacts of catechins, including their potential role in preventing diseases associated with oxidative stress (Naparło et al., 2020).

Potential in Cancer Treatment

Catechins like epigallocatechin gallate (EGCG) have shown potential in inhibiting the proliferation of breast cancer cells. This highlights their prospective role in cancer therapy, although more research is needed to fully understand their mechanisms and efficacy (Rosengren, 2003).

Stability and Degradation Kinetics

Studying the stability of catechins in various conditions is crucial for their application in food technology and pharmaceuticals. Research has focused on their stability in different pH environments, which is vital for their effective use in various products (Zhu et al., 1997).

Eigenschaften

Produktname |

(+)-Catechin-(4alpha->8)-(-)-epigallocatechin |

|---|---|

Molekularformel |

C30H26O13 |

Molekulargewicht |

594.5 g/mol |

IUPAC-Name |

(2R,3R)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(10-1-2-14(32)16(34)3-10)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)11-4-19(37)26(40)20(38)5-11/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25+,27+,28-,29-/m1/s1 |

InChI-Schlüssel |

YJMNEZANCYQLJR-QKFRQTJPSA-N |

Isomerische SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |

Kanonische SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)

![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)

![2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid](/img/structure/B1252092.png)